N'-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N’-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a tetrahydropyran ring, and a dimethylpropane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine involves several steps:
Formation of the Tetrahydropyran Ring: The initial step involves the reaction of ethylcyano (2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate with 3-trifluoromethylphenylmagnesium bromide to yield cyanoesters.
Decarbethoxylation: The cyanoesters undergo decarbethoxylation to produce the corresponding nitrile.
Condensation and Reduction: The resulting amine is condensed with aromatic aldehydes to form azomethines, which are subsequently reduced with sodium borohydride (NaBH4) to yield secondary amines.
Final Conversion: The secondary amines are then converted to the desired compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N’-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antibacterial and antifungal agents.
Materials Science: Its properties may be explored for the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interaction with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism by which N’-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrahydropyran ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2,2-Dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-1-methyl-4-piperidinamine
- Hydramethylnon
- N-{2-[2,2-Dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(4-isopropoxyphenyl)-4-methylpentanamide
Uniqueness
N’-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the tetrahydropyran ring contributes to its structural rigidity and potential biological activity.
Properties
Molecular Formula |
C21H33F3N2O |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H33F3N2O/c1-19(2)16-20(10-14-27-19,9-12-25-11-6-13-26(3)4)17-7-5-8-18(15-17)21(22,23)24/h5,7-8,15,25H,6,9-14,16H2,1-4H3 |
InChI Key |
OJCYXHBQKMVYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNCCCN(C)C)C2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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